molecular formula C18H17ClN2O4S B12504139 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B12504139
M. Wt: 392.9 g/mol
InChI Key: SXAVIFMBBNGEQR-UHFFFAOYSA-N
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Description

2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trimethoxyphenyl group at position 5 and a (2-chlorophenylthio)methyl group at position 2. The 1,3,4-oxadiazole scaffold is well-documented for its bioactivity, particularly in antifungal and antibacterial applications . The trimethoxyphenyl moiety is a recurring pharmacophore in bioactive molecules, often associated with tubulin inhibition and anticancer activity .

Properties

Molecular Formula

C18H17ClN2O4S

Molecular Weight

392.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)sulfanylmethyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H17ClN2O4S/c1-22-13-8-11(9-14(23-2)17(13)24-3)18-21-20-16(25-18)10-26-15-7-5-4-6-12(15)19/h4-9H,10H2,1-3H3

InChI Key

SXAVIFMBBNGEQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)CSC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthesis of Hydrazide Intermediate

The precursor, N-(3,4,5-trimethoxybenzoyl)-N-((2-chlorophenylthio)acetyl)hydrazine (I ), is prepared via sequential acylation:

  • 3,4,5-Trimethoxybenzoyl hydrazide is synthesized by reacting methyl 3,4,5-trimethoxybenzoate with hydrazine hydrate in ethanol under reflux.
  • The hydrazide reacts with 2-(2-chlorophenylthio)acetyl chloride in the presence of triethylamine (TEA) to form I .

Cyclization Conditions

Cyclodehydration of I is achieved using:

  • Phosphorus oxychloride (POCl₃) : Heated at 80–100°C for 4–6 hours, yielding the oxadiazole with 65–75% efficiency.
  • Thionyl chloride (SOCl₂) : Conducted in anhydrous dichloromethane at room temperature for 12 hours, providing a milder alternative (60–70% yield).

Mechanistic Insight : The dehydrating agent protonates the carbonyl oxygen, facilitating nucleophilic attack by the adjacent hydrazide nitrogen, followed by elimination of water.

Oxidative Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as versatile precursors for 1,3,4-oxadiazoles via oxidative desulfurization. This method is advantageous for introducing sulfur-containing substituents like the (2-chlorophenylthio)methyl group.

Thiosemicarbazide Formation

2-(2-Chlorophenylthio)acetohydrazide (II ) is synthesized by reacting ethyl 2-(2-chlorophenylthio)acetate with hydrazine hydrate. Subsequent treatment with 3,4,5-trimethoxybenzoyl isothiocyanate in ethanol yields the thiosemicarbazide (III ).

Oxidative Cyclization

III undergoes desulfurization using:

  • Iodine (I₂) in DMSO : At 60°C for 3 hours, achieving 70–80% yield.
  • Hydrogen peroxide (H₂O₂) in acetic acid : Oxidizes the thiosemicarbazide to the oxadiazole at room temperature (55–65% yield).

Key Advantage : This method avoids harsh dehydrating agents, making it suitable for acid-sensitive substrates.

One-Pot Synthesis via Amidoxime Intermediates

Recent advances enable one-pot assembly of 1,3,4-oxadiazoles from amidoximes and activated carboxylic acids. This approach streamlines the synthesis by combining coupling and cyclization steps.

Amidoxime Preparation

3,4,5-Trimethoxybenzamidoxime (IV ) is synthesized by treating 3,4,5-trimethoxybenzonitrile with hydroxylamine hydrochloride in ethanol under reflux.

Coupling and Cyclization

IV reacts with 2-(2-chlorophenylthio)acetic acid using:

  • EDC/HOAt in DMF : At room temperature for 24 hours, followed by heating at 100°C with TEA to induce cyclodehydration (70–75% yield).
  • T3P® (propane phosphonic acid anhydride) : Provides higher yields (80–85%) by facilitating both coupling and dehydration in a single step.

Optimization Note : Superbase systems like NaOH/DMSO enhance reaction rates but are less compatible with acid-labile groups.

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclodehydration, reducing reaction times from hours to minutes.

Procedure

A mixture of 3,4,5-trimethoxybenzohydrazide and 2-(2-chlorophenylthio)acetic acid is subjected to microwave irradiation (300 W, 120°C) in the presence of POCl₃ for 15 minutes, yielding the target compound in 85–90% purity.

Advantages : Enhanced selectivity and reduced side reactions compared to conventional heating.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Time Scalability
Cyclodehydration POCl₃, SOCl₂ 60–75 4–12 h High
Oxidative Cyclization I₂, H₂O₂ 55–80 3–6 h Moderate
One-Pot Synthesis EDC, T3P® 70–85 24–48 h High
Microwave-Assisted POCl₃, MW irradiation 85–90 15 min Limited

Trade-offs : While microwave methods offer efficiency, they require specialized equipment. Oxidative cyclization avoids harsh conditions but may necessitate additional purification steps.

Structural Confirmation and Characterization

Post-synthesis, the compound is validated via:

  • NMR Spectroscopy : Distinct signals for methoxy (δ 3.8–3.9 ppm), aromatic protons (δ 6.5–7.4 ppm), and thiomethyl (δ 4.2 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 435.0 (M+H⁺).
  • X-ray Crystallography : Confirms the planar oxadiazole ring and substituent orientations.

Challenges and Optimization Strategies

  • Sensitivity of Thiomethyl Group : Oxidative degradation during cyclization is mitigated by using inert atmospheres and low temperatures.
  • Steric Hindrance : Bulky 3,4,5-trimethoxyphenyl group slows reaction kinetics; microwave irradiation or high-boiling solvents (e.g., DMF) enhance rates.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) effectively isolates the product from byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Antifungal Sulfonyl and Sulfinyl Oxadiazoles

Key Compounds :

  • Ia : 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
  • IIa : 2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Activity :

  • Both exhibit broad-spectrum antifungal activity against 10 fungal strains, with EC₅₀ values of 19.9–93.3 µg/mL, outperforming hymexazol (commercial fungicide) .
  • SAR : The sulfonyl/sulfinyl groups at position 2 are critical for potency. Oxidation of the sulfur atom enhances electronegativity, improving interactions with fungal targets .

Comparison to Target Compound: The target compound replaces the sulfonyl/sulfinyl group with a thioether (S-CH₂-C₆H₄Cl).

Halogen-Substituted Oxadiazoles

Key Compounds ():

  • 4 : 2-(((2-Chlorothiazol-5-yl)methyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
  • 5 : 2-(((6-Chloropyridin-3-yl)methyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Activity :

  • While specific antifungal data are unavailable, structural analogs with halogens (Cl, F) and heterocycles (thiazole, pyridine) show enhanced bioavailability and target specificity .

Comparison to Target Compound :
The target compound’s 2-chlorophenyl group offers similar halogen-mediated interactions but lacks the heterocyclic diversity seen in compounds 4 and 3. This may limit its spectrum of activity.

Antibacterial Sulfonyl Oxadiazoles

Key Compound ():

  • 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole

Activity :

  • EC₅₀ values of 1.98 µg/mL (Xanthomonas axonopodis, Xac) and 0.17 µg/mL (Xanthomonas oryzae, Xoo), superior to bismerthiazol and thiodiazole copper .

Comparison to Target Compound :
The target compound’s chloro group (vs. fluorophenylsulfonyl) may reduce antibacterial potency due to lower electronegativity and altered steric effects.

Anticancer Oxadiazoles

Key Compound ():

  • VIIIe : 2-[(Cyclohexylmethyl)thio]-5-[2-methyl-6-(3,4,5-trimethoxyphenyl)pyridin-3-yl]-1,3,4-oxadiazole

Activity :

  • Exhibits tubulin inhibition and apoptosis induction in cancer cells, linked to the trimethoxyphenyl group’s interaction with the colchicine-binding site .

Comparison to Target Compound :
The target compound retains the trimethoxyphenyl group but replaces the pyridinyl-cyclohexylmethylthio moiety with a simpler (2-chlorophenylthio)methyl group. This simplification may reduce anticancer activity unless the chloro group enhances target affinity.

Structural and Activity Data Table

Compound Name Substituents (Position 2) Biological Activity (EC₅₀ or IC₅₀) Key Structural Features
Target Compound (2-Chlorophenylthio)methyl Not reported Thioether, Cl, trimethoxyphenyl
Ia () Methylsulfonyl 19.9–93.3 µg/mL (Antifungal) Sulfonyl, trimethoxyphenyl
IIa () Benzylsulfinyl 19.9–93.3 µg/mL (Antifungal) Sulfinyl, trimethoxyphenyl
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole (8) Methylsulfonyl, fluorophenylsulfonyl 0.17–1.98 µg/mL (Antibacterial) Dual sulfonyl, F
VIIIe () Cyclohexylmethylthio, pyridinyl IC₅₀ < 10 µM (Anticancer) Trimethoxyphenyl, heterocyclic thio

Biological Activity

2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS No. 869357-04-0) is a compound belonging to the oxadiazole family, characterized by its unique structural features that contribute to its biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H17ClN2O4S
  • Molar Mass : 392.86 g/mol
  • Purity : 95% (AstaTech) .

The oxadiazole ring in this compound is known for its ability to interact with various biological targets. The presence of the trimethoxyphenyl group enhances lipophilicity and potentially increases membrane permeability, allowing for better interaction with cellular targets. The chlorophenylthio moiety may also contribute to the compound's biological effects through specific receptor interactions or enzyme inhibition.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro studies have demonstrated that derivatives similar to this compound can arrest the cell cycle in the G2/M phase, leading to apoptosis in various cancer cell lines .

Cell Line IC50 (µM) Mechanism
NCI-H23 (Lung cancer)< 10Tubulin polymerization inhibition
HCT-15 (Colon cancer)< 12Cell cycle arrest
DU-145 (Prostate)< 15Induction of apoptosis

Antibacterial Activity

The antibacterial potential of oxadiazole derivatives has been explored with promising results. Studies have shown that compounds featuring similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Gram-positive
Escherichia coli64Gram-negative
Pseudomonas aeruginosa128Gram-negative

Case Studies

  • Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar structure to 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole exhibited IC50 values ranging from low micromolar to sub-micromolar levels across various cancer cell lines. This suggests a robust anticancer profile and warrants further investigation into its mechanism .
  • Antibacterial Testing : Another study evaluated the antibacterial activity of related compounds against common pathogens. Results indicated that these compounds had significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, showcasing their potential as new antibacterial agents .

Q & A

Basic: What are the optimal synthetic routes for 2-(((2-Chlorophenyl)thio)methyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of hydrazide derivatives with carbon disulfide in acidic media, followed by functionalization of the thiol group. For example:

  • Step 1 : React 3,4,5-trimethoxybenzoic acid hydrazide with carbon disulfide to form the 1,3,4-oxadiazole core.
  • Step 2 : Introduce the (2-chlorophenyl)thio group via nucleophilic substitution or thioether formation. Yields (68–94%) depend on reaction conditions (e.g., solvent, temperature) and substituent reactivity .
  • Key Data : Melting points (69–110°C) and spectroscopic validation (IR, 1H^1H-NMR, 13C^{13}C-NMR) are critical for purity assessment .

Basic: How is the structural identity of the compound confirmed post-synthesis?

Structural confirmation relies on:

  • Spectroscopy :
    • IR : Confirm C=S (1050–1250 cm1^{-1}) and C-O-C (1200–1300 cm1^{-1}) stretching .
    • NMR : 1H^1H-NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm). 13C^{13}C-NMR verifies the oxadiazole ring (δ 165–170 ppm) .
  • HRMS : Validates molecular weight (e.g., C17 _{17}H15 _{15}ClN2 _2O4 _4S: calculated 394.04, observed 394.05) .

Basic: What in vitro assays are recommended for initial antifungal screening?

Use microdilution assays to determine EC50 _{50} values:

  • Method : Test against Fusarium oxysporum or Candida albicans at 5–50 µg/mL concentrations.
  • Data Interpretation : Compare EC50 _{50} values to reference fungicides (e.g., hymexazol: EC50 _{50} 19.9–93.3 µg/mL). The compound’s sulfone derivatives show superior activity, with EC50 _{50} as low as 29.89 µg/mL .

Advanced: How can structure-activity relationship (SAR) studies guide analog design for improved antifungal activity?

  • Core Optimization : Retain the 2-(methylsulfonyl)-1,3,4-oxadiazole moiety, as modifications here reduce activity .
  • Substituent Tuning :
    • Trimethoxyphenyl Group : Enhances lipophilicity and membrane penetration.
    • Chlorophenyl Thioether : Increases electrophilicity, promoting target binding.
  • Example : Analogues with benzylsulfinyl groups show broader antifungal spectra .

Advanced: What molecular docking strategies elucidate the compound’s mechanism against urease or fungal targets?

  • Target Selection : Urease (PDB ID 4H9M) or fungal cytochrome P450 (CYP51).
  • Docking Workflow :
    • Ligand Preparation : Minimize energy using Gaussian09.
    • Binding Site Analysis : Focus on catalytic residues (e.g., His492 in urease).
    • Scoring : Use AutoDock Vina; validate with MD simulations.
  • Findings : Oxadiazole-thiones inhibit urease via H-bonding with His492 (IC50 _{50} < 10 µM) .

Advanced: How do crystallography studies resolve noncovalent interactions in the compound’s solid state?

  • Technique : Single-crystal X-ray diffraction (SCXRD) at 100 K.
  • Key Interactions :
    • CH⋯N : Between oxadiazole N and methoxy CH (2.5–2.7 Å).
    • CH⋯π : Trimethoxyphenyl π-system and tert-butyl groups (3.3–3.5 Å).
  • Disorder Handling : Refine disordered methoxy/tert-butyl groups with occupancy ratios (e.g., 0.699:0.301) .

Advanced: What strategies address discrepancies in biological activity data across studies?

  • Variable Factors :
    • Assay Conditions : pH, inoculum size, and solvent (DMSO vs. ethanol) affect potency.
    • Strain Variability : F. oxysporum strains differ in membrane permeability.
  • Resolution : Normalize data using Z’-factor assays and include positive controls (e.g., fluconazole) .

Advanced: How is the compound’s antitumor potential evaluated in vitro?

  • Assays :
    • MTT Assay : Test against HCT116 (colon cancer) and L-02 (normal liver cells) at 1–100 µM.
    • Selectivity Index (SI) : SI > 3 indicates low toxicity (e.g., thiazolo-triazolone derivatives: IC50 _{50} 5–10 µM in HCT116 vs. >50 µM in L-02) .
  • Mechanism : Oxadiazoles induce apoptosis via ROS generation and caspase-3 activation .

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